molecular formula C19H28BrN3O B11374121 2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11374121
M. Wt: 394.3 g/mol
InChI Key: ITDRVDNMJXFDLA-UHFFFAOYSA-N
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Description

2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound with a molecular formula of C18H28BrN3O This compound is characterized by the presence of a bromine atom, a benzamide group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)cyclohexylmethyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: A simpler analog with similar bromine and benzamide groups but lacking the piperazine ring.

    2-bromobenzamide: Another related compound with a bromine atom and benzamide group but without the cyclohexyl and piperazine moieties.

Uniqueness

2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its combination of a bromine atom, a benzamide group, a cyclohexyl ring, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C19H28BrN3O

Molecular Weight

394.3 g/mol

IUPAC Name

2-bromo-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C19H28BrN3O/c1-22-11-13-23(14-12-22)19(9-5-2-6-10-19)15-21-18(24)16-7-3-4-8-17(16)20/h3-4,7-8H,2,5-6,9-15H2,1H3,(H,21,24)

InChI Key

ITDRVDNMJXFDLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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